

# Synthesis of Cinnamyl Anthranilate: An Experimental Protocol

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## Compound of Interest

Compound Name: *Cinnamyl anthranilate*

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This document provides a detailed experimental protocol for the synthesis of **cinnamyl anthranilate**, a compound of interest for its aromatic properties and potential applications in various fields. The primary method detailed is the Fischer-Speier esterification, a well-established acid-catalyzed reaction. Additionally, an alternative method, the Steglich esterification, is presented for comparison, offering milder reaction conditions.

## Data Presentation

The following table summarizes key physicochemical properties of the reactants and the final product, **cinnamyl anthranilate**. While direct comparative yield data for various synthesis methods of **cinnamyl anthranilate** is not extensively available in the reviewed literature, representative yields for similar esterification reactions are provided for context.

Compound	Molecular Formula	Molar Mass (g/mol)	Melting Point (°C)	Boiling Point (°C)	Key Characteristics
Cinnamyl Alcohol	C <sub>9</sub> H <sub>10</sub> O	134.18	33	250-258	Reactant; a fragrant alcohol.
Anthranilic Acid	C <sub>7</sub> H <sub>7</sub> NO <sub>2</sub>	137.14	144-148	200 (sublimes)	Reactant; an amino acid.
Cinnamyl Anthranilate	C <sub>16</sub> H <sub>15</sub> NO <sub>2</sub>	253.30	61-62 <sup>[1]</sup>	332 <sup>[2]</sup>	Final Product; brownish powder with a fruity, balsamic odor. <sup>[1][3]</sup>

Synthesis Method	Catalyst/Reagent	Typical Solvent	General Reaction Conditions	Reported Yield
Fischer-Speier Esterification	Strong acid (e.g., H <sub>2</sub> SO <sub>4</sub> )	Toluene or excess alcohol	Reflux	High (specific yield for this reaction not detailed in sources)
Steglich Esterification	DCC, DMAP	Dichloromethane (DCM)	Room Temperature	Up to 98% for similar esters (cinnamyl cinnamate) <sup>[4]</sup>

## Experimental Protocols

### Method 1: Fischer-Speier Esterification

This protocol describes the synthesis of **cinnamyl anthranilate** via the acid-catalyzed esterification of cinnamyl alcohol and anthranilic acid.<sup>[2][5]</sup>

**Materials:**

- Cinnamyl alcohol
- Anthranilic acid
- Concentrated sulfuric acid ( $H_2SO_4$ ) or p-toluenesulfonic acid (p-TsOH)
- Toluene
- Saturated sodium bicarbonate solution ( $NaHCO_3$ )
- Brine (saturated  $NaCl$  solution)
- Anhydrous magnesium sulfate ( $MgSO_4$ ) or sodium sulfate ( $Na_2SO_4$ )
- Ethyl acetate
- Hexane

**Procedure:**

- **Reaction Setup:** In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cinnamyl alcohol (1.0 equivalent), anthranilic acid (1.0 equivalent), and toluene.
- **Catalyst Addition:** Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.
- **Reaction:** Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

#### Purification:

- Recrystallization: The crude **cinnamyl anthranilate** can be purified by recrystallization. A common solvent system for esters is a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate.[\[6\]](#) The crude product should be dissolved in a minimal amount of hot ethyl acetate, followed by the slow addition of hexane until turbidity is observed. Cooling the solution should induce crystallization of the pure product.
- Column Chromatography: Alternatively, the crude product can be purified by silica gel column chromatography. A suitable eluent system would be a gradient of hexane and ethyl acetate.[\[7\]](#)

## Method 2: Steglich Esterification (Alternative)

This method provides a milder alternative to the Fischer esterification, avoiding the use of strong acids.[\[4\]](#)[\[8\]](#)

#### Materials:

- Cinnamyl alcohol
- Anthranilic acid
- N,N'-Dicyclohexylcarbodiimide (DCC)
- 4-Dimethylaminopyridine (DMAP)
- Anhydrous dichloromethane (DCM)

#### Procedure:

- Reaction Setup: In a round-bottom flask, dissolve anthranilic acid (1.0 equivalent) and a catalytic amount of DMAP in anhydrous DCM.

- Addition of Alcohol: To this solution, add cinnamyl alcohol (1.0 equivalent).
- Addition of Coupling Agent: In a separate flask, dissolve DCC (1.1 equivalents) in anhydrous DCM. Slowly add the DCC solution to the reaction mixture at 0 °C.
- Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). A white precipitate of dicyclohexylurea (DCU) will form.
- Work-up: Filter the reaction mixture to remove the DCU precipitate and wash the solid with DCM.
- Concentration and Purification: Combine the filtrates and concentrate under reduced pressure. The crude product can then be purified by column chromatography as described in Method 1.

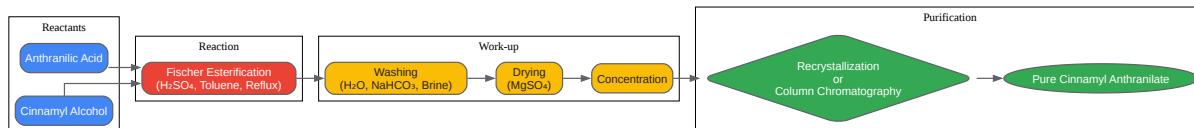
## Characterization

The identity and purity of the synthesized **cinnamyl anthranilate** can be confirmed by various analytical techniques:

- Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.
- Melting Point: The melting point of the purified product should be sharp and consistent with the literature value (61-62 °C).[1]
- Spectroscopy:
  - $^1\text{H}$  and  $^{13}\text{C}$  NMR: Nuclear Magnetic Resonance spectroscopy will confirm the chemical structure of the molecule. A  $^{13}\text{C}$  NMR spectrum for **cinnamyl anthranilate** is available in public databases.[3]
  - Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the ester carbonyl and the N-H bond of the amine.
  - Mass Spectrometry (MS): To confirm the molecular weight of the compound.

## Visualizations

### Fischer Esterification Workflow

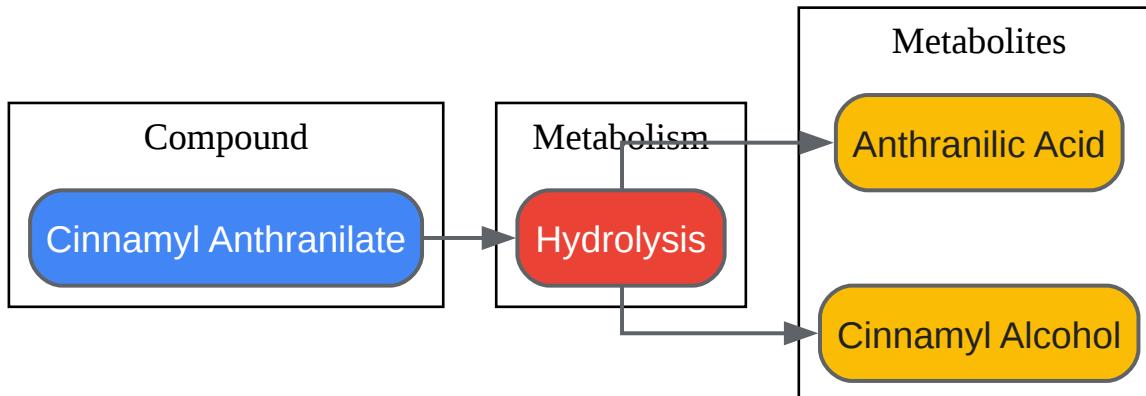


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Caption: Workflow for the synthesis of **cinnamyl anthranilate** via Fischer esterification.

### Signaling Pathway Context for Drug Development

While **cinnamyl anthranilate** itself is primarily known as a fragrance and flavoring agent, understanding its metabolic fate is crucial from a drug development perspective, especially concerning potential toxicity. **Cinnamyl anthranilate** is metabolized in the body.



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Caption: Metabolic pathway of **cinnamyl anthranilate**.<sup>[2]</sup>

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